Sdz-psd-958 -

Sdz-psd-958

Catalog Number: EVT-1575836
CAS Number:
Molecular Formula: C20H23ClN2O
Molecular Weight: 342.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sdz-psd-958 is a novel benzo[g]quinoxaline derivative recognized for its potent activity as an orally active selective dopamine D1 receptor antagonist. This compound exhibits a high affinity for dopamine D1-like receptors (D1, D5) while demonstrating significantly lower activity at dopamine D2-like receptors (D2, D4). Its unique receptor selectivity positions it as a candidate for further research in neurological applications, particularly in the treatment of psychiatric disorders such as schizophrenia and Parkinson's disease .

Source and Classification

Sdz-psd-958 is classified under the category of selective dopamine D1 receptor antagonists. It is primarily sourced from industrial chemical suppliers specializing in pharmaceutical compounds. The compound is recognized for its potential therapeutic effects and is being investigated for its role in modulating dopaminergic signaling pathways, particularly those associated with emotional and cognitive functions .

Synthesis Analysis

Methods and Technical Details

The industrial synthesis of Sdz-psd-958 typically involves large-scale production techniques designed to optimize yield and purity. Key methods include:

  • Automated Reactors: These allow for precise control over reaction conditions.
  • Temperature Control: Maintaining specific temperatures is crucial for the desired reaction kinetics.
  • Purification Techniques: Common methods include recrystallization and chromatography to isolate the final product from impurities.

The synthesis routes often involve reactions typical of benzo[g]quinoxaline derivatives, including oxidation and reduction processes. Common reagents used in these syntheses include hydrogen peroxide for oxidation and sodium borohydride or lithium aluminum hydride for reduction.

Molecular Structure Analysis

Structure and Data

The molecular structure of Sdz-psd-958 can be represented using the following SMILES notation:

  • Isomeric SMILES: CC1=C(C=CC(=C1)Cl)N2CCN([C@H]3[C@H]2CC4=C(C3)C=CC=C4O)C
  • Canonical SMILES: CC1=C(C=CC(=C1)Cl)N2CCN(C3C2CC4=C(C3)C=CC=C4O)C

This structure indicates the presence of a chloro substituent and a hydroxyl group, which contribute to its biological activity. The stereochemistry denoted by the '@' symbols indicates chiral centers within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Sdz-psd-958 undergoes several typical reactions associated with benzo[g]quinoxaline derivatives:

  • Oxidation: This reaction can convert Sdz-psd-958 into quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide.
  • Reduction: Under specific conditions, the quinoxaline ring can be reduced to dihydroquinoxaline derivatives using reducing agents like sodium borohydride.
  • Substitution Reactions: The compound can also participate in nucleophilic substitution reactions with halogens, alkyl halides, and other nucleophiles under appropriate conditions.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

Sdz-psd-958 functions by selectively antagonizing dopamine D1-like receptors (D1, D5). This antagonism inhibits the activation of these receptors by dopamine, thereby modulating dopaminergic signaling pathways. The inhibition is particularly relevant in areas of the brain associated with emotional regulation and cognitive function, such as the limbic system. This mechanism suggests potential therapeutic applications in managing disorders linked to dopaminergic dysregulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Sdz-psd-958 include:

  • Molecular Weight: Approximately 399.9 g/mol
  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility characteristics are dependent on solvent choice; detailed solubility data would require experimental determination.

These properties are critical for understanding the compound's behavior in biological systems and its formulation in pharmaceutical applications.

Applications

Scientific Uses

Sdz-psd-958 has several promising applications in scientific research:

  • Chemistry: It serves as a model compound for studying the properties and reactions of benzo[g]quinoxaline derivatives.
  • Biology: Research focuses on its effects on dopamine receptors and potential implications for neurological function modulation.
  • Medicine: Investigated as a potential therapeutic agent for psychiatric disorders, particularly those involving dopaminergic dysfunction.
  • Industry: Its role as a chemical intermediate in organic synthesis highlights its importance in pharmaceutical development .
Introduction to Dopamine Receptor Pharmacology

Dopamine (DA) neurotransmission mediates diverse neurophysiological functions, including motor control, reward processing, cognition, and emotional regulation. This signaling occurs through interactions with two major receptor families classified by their structural and functional properties: D1-like receptors (D₁ and D₅ subtypes) and D2-like receptors (D₂, D₃, and D₄ subtypes). These receptor classes diverge significantly in their molecular mechanisms and downstream signaling pathways. D1-like receptors couple primarily to Gsα proteins, stimulating adenylyl cyclase activity and increasing intracellular cyclic adenosine monophosphate (cAMP) production. Conversely, D2-like receptors signal through Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP formation [9]. This fundamental dichotomy underpins dopamine's ability to exert both excitatory (via D1-like) and inhibitory (via D2-like) effects on neuronal activity.

The D₁ receptor subtype exhibits the most abundant CNS expression, concentrated in the striatum, nucleus accumbens, and cerebral cortex. D₅ receptors display a more restricted distribution, localized to the hippocampus and hypothalamus. Importantly, D1 and D₅ receptors exhibit distinct pharmacological profiles, particularly regarding agonist affinity and constitutive activity. While non-selective antagonists like SCH 23390 block both subtypes, developing compounds with enhanced selectivity remains a significant goal due to the D₅ receptor's role in blood pressure regulation and potential cognitive functions [9]. Postsynaptic density protein 95 (PSD-95) further modulates D1 receptor trafficking and resensitization by promoting receptor recycling, highlighting complex regulatory mechanisms beyond direct ligand-receptor interactions [7].

Table 1: Key Characteristics of Dopamine Receptor Families

FeatureD1-like Family (D₁, D₅)D2-like Family (D₂, D₃, D₄)
G-protein CouplingGαs/olfGαi/o
Primary Signaling↑ cAMP production↓ cAMP production
Cortical DistributionHigh (Layers I, III, V, VI)Moderate (Layer V)
Striatal DistributionVery High (D₁)Very High (D₂)
Subcellular TargetingPrimarily postsynapticPre- and postsynaptic
High-Affinity Antagonist ExampleSCH 23390, SDZ PSD 958Raclopride, Haloperidol

Dopamine Receptor Subtypes: D1-like (D1, D5) and D2-like (D2, D4) Families

Molecular cloning and pharmacological studies have revealed significant heterogeneity within dopamine receptor families. The D1-like family comprises the D₁ (D1A) and D₅ (D1B) receptors, sharing ~80% amino acid homology in their transmembrane domains but differing substantially in their carboxyl-terminal (CT) tails. These CT domains critically influence receptor function: the D₅ receptor exhibits higher constitutive activity and agonist affinity than D₁, primarily mediated by specific residues (e.g., Gln439) within its CT tail [9]. Chimeric receptor studies demonstrate that swapping the CT tail between D₁ and D₅ receptors swaps their functional and pharmacological profiles, underscoring this domain's importance [9].

D2-like receptors (D₂, D₃, D₄) demonstrate greater sequence divergence from D1-like receptors but share common structural features. The D₂ receptor exists as long (D₂L) and short (D₂S) splice variants differing in intracellular loop length, modulating receptor localization and signaling kinetics. D₃ receptors show preferential limbic expression, while D₄ receptors exhibit higher affinity for certain atypical antipsychotics. Critically, most clinically used antipsychotics act primarily on D2-like receptors, particularly D₂, contributing to both their therapeutic effects (reducing positive symptoms like hallucinations) and side effects (extrapyramidal symptoms, hyperprolactinemia) due to widespread receptor blockade in motor and endocrine pathways [10]. This limitation spurred interest in developing D1-selective agents like SDZ PSD 958 targeting alternative pathways.

Therapeutic Rationale for Selective D1 Receptor Antagonism in Neuropsychiatric Disorders

The therapeutic rationale for targeting D1 receptors stems from their discrete neuroanatomical distribution and involvement in cortico-striato-thalamic circuits modulating cognitive and affective behaviors. Unlike D2 receptors densely expressed throughout the dorsal striatum (involved in motor function), D1 receptors exhibit relatively higher density in ventral striatal (nucleus accumbens) and prefrontal cortical regions governing motivation, reward processing, and executive function [1] [9]. This distribution suggests that selectively blocking D1 receptors could mitigate aberrant mesolimbic dopamine activity implicated in psychosis while minimizing motor side effects.

SDZ PSD 958 demonstrated this limbic-preferential profile experimentally. It potently inhibited apomorphine-induced rearing (a behavior linked to ventral striatal dopamine activity) in mice and blocked the locomotor-enhancing effects of the selective D1 agonist CY 208-243 in rats. Crucially, it did not induce catalepsy (a model of motor side effects) and only weakly inhibited apomorphine-induced stereotyped gnawing (mediated by dorsal striatal D1/D2 co-activation) [1] [2]. This dissociation suggests preferential modulation of limbic dopamine pathways. Furthermore, SDZ PSD 958 effectively reduced MK-801 (dizocilpine)-induced hyperlocomotion, a model of psychosis-like states involving N-methyl-D-aspartate (NMDA) receptor hypofunction. Its effect was distinct from D2 antagonists like raclopride, which reduced both spontaneous and MK-801-induced locomotion equally. The serotonin 5-HT₂A antagonist M100907 showed even greater selectivity, blocking MK-801 hyperlocomotion without affecting spontaneous locomotion . These findings collectively support the potential of D1 antagonism, particularly with limbic-selective compounds, for treating psychosis with fewer extrapyramidal side effects.

Table 2: Comparative Effects of SDZ PSD 958, M100907 (5-HT2A Antagonist), and Raclopride (D2 Antagonist) on Locomotor Activity

Compound (Primary Target)Effect on Spontaneous LocomotionEffect on MK-801-Induced HyperlocomotionTherapeutic Implication
SDZ PSD 958 (D1 antagonist)Dose-dependent reduction (to ~10% of control at high doses)Potent inhibition with slight preference vs. spontaneousPotential antipsychotic with motor side effects at high doses
M100907 (5-HT2A antagonist)Modest reduction (max ~40% of control)Complete abolition at high dosesPotential antipsychotic with minimal motor side effects
Raclopride (D2 antagonist)Dose-dependent reductionSimilar proportional reduction as spontaneous locomotionAntipsychotic efficacy with significant motor side effect risk

Historical Development of Benzoquinoxaline Derivatives in Neuropsychopharmacology

The development of benzoquinoxaline derivatives represents a focused effort to achieve high D1 receptor selectivity within the broader search for dopamine receptor ligands. Early D1 antagonists like SCH 23390 (a benzazepine) demonstrated potent D1 affinity but retained significant affinity for serotonin 5-HT₂ receptors and caused cardiovascular effects, limiting utility [1]. Chemists sought structurally distinct scaffolds to improve selectivity and pharmacokinetics.

Benzo[g]quinoxalines emerged as a promising chemotype. SDZ PSD 958 ((-)-[4aR,10aR]-1,2,3,4,4a,5,10,10a-octahydro-4-(4-chloro-2-methyl-phenyl)-1-methylbenzo[g]quinoxaline-6-ol) exemplifies this class. Synthesized in the mid-1990s, its molecular formula is C₂₀H₂₃ClN₂O (molecular weight 342.87 g/mol) [6]. Pharmacological characterization revealed exceptional D1-like receptor selectivity: it bound with pKi values of 9.7-9.8 to D1-like receptors (labeled by [³H]SCH23390) in rat striatal membranes, showing >400-fold selectivity over D2-like receptors (labeled by [³H]spiperone) [1] [2]. This selectivity surpassed earlier D1 antagonists. Functionally, it acted as a pure antagonist, blocking D1 agonist (e.g., CY 208-243)-induced effects in vitro and in vivo without intrinsic agonist activity [1] [2].

SDZ PSD 958 was part of a broader exploration of polycyclic dopamine ligands at Sandoz (SDZ). Its structural analogue, SDZ GLC 756, a related octahydrobenzo[g]quinoline, exhibited a unique dual profile as a D1 antagonist and D2 partial agonist [1]. While SDZ PSD 958 demonstrated proof-of-concept for limbic-selective D1 antagonism and reached preclinical investigation for behavioral disorders, its development was ultimately discontinued [8]. Nevertheless, it remains a crucial pharmacological tool for dissecting D1 receptor functions. Its distinct profile highlighted the feasibility of separating D1-mediated limbic effects from striatal motor effects, informing subsequent antipsychotic drug discovery programs focusing on targeting specific receptor subtypes within cortico-limbic circuits.

Properties

Product Name

Sdz-psd-958

IUPAC Name

(4aR,10aR)-4-(4-chloro-2-methylphenyl)-1-methyl-2,3,4a,5,10,10a-hexahydrobenzo[g]quinoxalin-6-ol

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

InChI

InChI=1S/C20H23ClN2O/c1-13-10-15(21)6-7-17(13)23-9-8-22(2)18-11-14-4-3-5-20(24)16(14)12-19(18)23/h3-7,10,18-19,24H,8-9,11-12H2,1-2H3/t18-,19-/m1/s1

InChI Key

VCFAZLUWIBQVRD-RTBURBONSA-N

Synonyms

1,2,3,4,4a,5,10,10a-octahydro-4-(4-chloro-2-methylphenyl)-1-methylbenzo(g)quinoxaline-6-ol
SDZ PSD 958
SDZ-PSD-958

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CCN(C3C2CC4=C(C3)C=CC=C4O)C

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)N2CCN([C@H]3[C@H]2CC4=C(C3)C=CC=C4O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.